molecular formula C7H8N4 B3218941 1H-pyrrolo[3,2-b]pyridine-3,6-diamine CAS No. 1190314-04-5

1H-pyrrolo[3,2-b]pyridine-3,6-diamine

Cat. No.: B3218941
CAS No.: 1190314-04-5
M. Wt: 148.17 g/mol
InChI Key: SWYSHTBWODWPAC-UHFFFAOYSA-N
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Description

1H-pyrrolo[3,2-b]pyridine-3,6-diamine is a high-purity chemical intermediate designed for advanced pharmaceutical and medicinal chemistry research. This diamine-functionalized heterocyclic scaffold is of significant interest in drug discovery, particularly due to the privileged status of pyrrolopyridine cores in the development of targeted cancer therapies. These scaffolds are frequently explored as colchicine-binding site inhibitors, which can disrupt tubulin polymerization and lead to cancer cell cycle arrest and apoptosis . Beyond oncology, structurally analogous compounds have demonstrated potent inhibitory activity against a range of kinase targets, including Janus Kinases (JAKs) and Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various proliferative and inflammatory diseases . The presence of the 3,6-diamine functionality provides versatile synthetic handles for further chemical modification, allowing researchers to explore structure-activity relationships and optimize properties like potency and selectivity. This compound is intended for use in hit-to-lead optimization and mechanism of action studies. Please Note: The specific biological activity, IC50 values, and binding affinity for this exact compound have not been confirmed in the available literature and should be empirically determined by the researcher. This product is labeled "For Research Use Only" and is strictly intended for laboratory research applications. It is not for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-pyrrolo[3,2-b]pyridine-3,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c8-4-1-6-7(11-2-4)5(9)3-10-6/h1-3,10H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWYSHTBWODWPAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NC=C2N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1h Pyrrolo 3,2 B Pyridine 3,6 Diamine and Its Structural Analogues

Retrosynthetic Disconnection Strategies for the 1H-pyrrolo[3,2-b]pyridine-3,6-diamine Framework

A retrosynthetic analysis of this compound reveals several logical pathways for its construction. The most straightforward disconnections involve the C-N bonds of the two amine groups.

Disconnection via Functional Group Interconversion (FGI): The primary amino groups at the C3 and C6 positions can be traced back to more stable precursor functionalities, most commonly nitro or halo groups. For instance, the C3-amine can be derived from the reduction of a C3-nitro group. The C6-amine can be installed via nucleophilic aromatic substitution or a transition metal-catalyzed amination of a C6-halo precursor. This leads to key intermediates such as 3-nitro-1H-pyrrolo[3,2-b]pyridin-6-amine nih.gov or a di-functionalized core like 6-chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine .

Pyrrole (B145914) Ring Disconnection: A second major strategy involves the disconnection of the pyrrole ring. This approach starts with a pre-functionalized pyridine (B92270) precursor. A common method is the Fischer indole (B1671886) synthesis, which would disconnect the N1-C2 and C3-C3a bonds, tracing back to a substituted pyridin-2-yl)hydrazine and a suitable ketone or aldehyde. acs.org Another powerful method is the Larock indole synthesis, which would disconnect the pyrrole ring to a 2,3-dihalo-5-aminopyridine and an alkyne.

Pyridine Ring Disconnection: Less commonly, the pyridine ring can be constructed onto an existing, functionalized pyrrole ring. This would involve disconnection of the C4-C5 and C6-C7 bonds, leading back to a suitably substituted pyrrole-dicarbaldehyde or related derivative which can undergo an annulation reaction with an ammonia (B1221849) source.

These strategies highlight that the synthesis can be approached either by building the core and then functionalizing it, or by assembling the core from already functionalized precursors.

Classical and Modern Approaches to the Pyrrolopyridine Ring System

The construction of the fundamental 1H-pyrrolo[3,2-b]pyridine ring system is a prerequisite for the synthesis of the target diamine. Both classical and modern methods are employed to build this scaffold.

Cycloaddition reactions offer a powerful method for constructing the five-membered pyrrole ring onto a pyridine template. A prominent example is the [3+2] cycloaddition. In this approach, a 1,3-dipole reacts with a dipolarophile. For instance, an azomethine ylide generated from a pyridine derivative could react with an acetylene (B1199291) equivalent to form the pyrrole ring in a convergent manner.

Another relevant strategy is the transition metal-catalyzed cycloaddition of dienyl azides, which provides a mild and efficient pathway to substituted pyrroles. nih.gov While not demonstrated directly for the 1H-pyrrolo[3,2-b]pyridine system, this methodology's tolerance for various functional groups makes it a potentially adaptable strategy.

Annulation, defined as a ring-forming process where two new bonds are created, is a versatile strategy for building the pyridine portion of the scaffold. nih.gov These reactions can append the six-membered pyridine ring to a pre-existing pyrrole. One such approach involves a [4+2] annulation (cycloaddition), where a pyrrole derivative acts as the dienophile or diene component. For instance, substituted pyrroles can react with 1,3-dicarbonyl derivatives in the presence of a Lewis acid catalyst to form a fused pyridine ring. acs.org

Cascade reactions that combine several steps into a one-pot procedure are particularly efficient. Palladium-catalyzed cascade C-N cross-coupling/Heck reactions have been developed for the synthesis of all four isomers of azaindole, including the 1H-pyrrolo[3,2-b]pyridine (4-azaindole) framework. unl.ptnih.gov This method allows for the construction of substituted azaindoles from readily available aminopyridines. unl.ptnih.gov

Annulation Strategy Starting Materials Catalyst/Conditions Product Type Reference
Cascade C-N Coupling/HeckAmino-o-bromopyridines, Alkenyl bromidesPd₂(dba)₃ / XPhos / t-BuONaSubstituted Azaindoles unl.ptnih.gov
[4+2] AnnulationSubstituted Pyrroles, 1,3-DicarbonylsSc(OTf)₃Substituted Indolizines acs.org

Direct Synthesis of this compound

The direct synthesis of the title compound requires methods that can regioselectively introduce two amino functionalities onto the 4-azaindole (B1209526) core.

Multi-component reactions (MCRs), which combine three or more reagents in a single operation, are highly efficient for generating molecular complexity. nih.gov MCRs have been successfully employed to create various fused heterocyclic systems, including pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine derivatives under microwave irradiation. A typical MCR for a related system might involve the reaction of an isatin, malononitrile, and an aminopyrazole in water to build a complex naphthyridine scaffold through a cascade of condensation, Michael addition, and cyclization steps. nih.gov

While MCRs represent a powerful and atom-economical approach, a specific multi-component reaction for the direct synthesis of this compound has not been prominently reported in the literature. The development of such a reaction would likely require the careful design of pyridine and pyrrole precursors that contain the necessary functionalities or their masked equivalents.

Transition metal-catalyzed cross-coupling reactions are arguably the most versatile and widely applied methods for functionalizing the pyrrolopyridine core and are central to the synthesis of derivatives like the target diamine. The synthesis generally proceeds by first constructing a halogenated pyrrolopyridine scaffold, which then serves as a handle for introducing the amino groups.

A plausible synthetic route begins with a dihalogenated pyridine, which is used to construct the pyrrole ring, followed by sequential functionalization. For example, a 2-iodo-4-chloropyrrolopyridine intermediate can undergo a chemoselective Suzuki-Miyaura coupling at the more reactive C2 position, followed by a Buchwald-Hartwig amination at the C4 position. nih.gov This highlights the ability to selectively functionalize different positions of the ring system.

For the target this compound, a likely pathway involves:

Synthesis of a Halo-Substituted Core: A starting material like 2,5-dichloropyridine (B42133) can be transformed into a 6-chloro-1H-pyrrolo[3,2-b]pyridine.

Nitration: Electrophilic nitration of the 6-chloro-4-azaindole would likely occur at the C3 position of the electron-rich pyrrole ring, yielding 6-chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine .

Sequential Amination: The chloro- and nitro-substituted intermediate is ideal for sequential C-N bond formation. The 6-chloro position can be subjected to a Buchwald-Hartwig amination or a nucleophilic aromatic substitution (SNAr) to install the first amino group, yielding 3-nitro-1H-pyrrolo[3,2-b]pyridin-6-amine . nih.gov

Reduction: The final step would be the reduction of the C3-nitro group to the corresponding amine using standard reducing agents like SnCl₂, H₂/Pd, or iron in acetic acid. nih.gov

The table below summarizes typical conditions for the key transition metal-catalyzed amination step on related azaindole systems.

Reaction Type Substrate Catalyst Ligand Base Solvent Yield Reference
Buchwald-Hartwig Amination4-Chloro-2-aryl-pyrrolopyridinePd(OAc)₂RuPhosCs₂CO₃1,4-Dioxane74-89% nih.gov
Suzuki Coupling6-Bromo-pyrrolopyridinePd(PPh₃)₄-K₂CO₃1,4-Dioxane/H₂O52-94% nih.gov
C-N Coupling6-Bromo-pyrrolopyridineCu(OAc)₂PyridineK₂CO₃1,4-Dioxane- nih.gov

This step-wise functionalization, reliant on transition-metal catalysis, represents the most documented and feasible approach to constructing the this compound scaffold.

Chemo- and Regioselective Amination Techniques

The synthesis of this compound presents the challenge of selectively introducing two distinct amino groups. This requires careful control of chemo- and regioselectivity.

As discussed, palladium-catalyzed Buchwald-Hartwig amination is a premier method for achieving selective C-N bond formation. nih.govnih.gov By starting with a precursor bearing two different halogen atoms (e.g., 3-bromo-6-chloro-1H-pyrrolo[3,2-b]pyridine), it is often possible to achieve selective coupling at one position over the other by tuning the catalyst, ligands, and reaction conditions.

Direct C-H amination offers a more atom-economical approach. Photocatalytic methods have been developed for the direct and regioselective amination of arenes with alkyl amines, avoiding the need for pre-functionalized starting materials. While application to pyrrolopyridines needs further exploration, this represents a frontier in selective amination.

The inherent reactivity differences within the pyrrolopyridine nucleus can also be exploited. The pyrrole ring is generally more electron-rich than the pyridine ring, which can influence the regioselectivity of electrophilic substitution reactions. Conversely, for nucleophilic aromatic substitution, positions on the pyridine ring are typically more reactive, especially if activated by an electron-withdrawing group.

Protecting Group Strategies and Deprotection Methodologies in this compound Synthesis

In a multistep synthesis of a molecule with multiple reactive functional groups like this compound, the use of protecting groups is often indispensable. Both the pyrrole N-H and the two amino groups may require temporary masking to prevent unwanted side reactions.

The pyrrole nitrogen is frequently protected to facilitate reactions such as metalation or to improve solubility. A common protecting group for this purpose is the 2-(trimethylsilyl)ethoxymethyl (SEM) group, which is stable to many cross-coupling conditions but can be removed with fluoride (B91410) sources or strong acid. researchgate.netresearchgate.net The tert-butyloxycarbonyl (Boc) group is another widely used protecting group for the pyrrole nitrogen, typically introduced using Boc-anhydride and a base, and removed under acidic conditions.

The amino groups themselves must also be considered for protection, especially if they are introduced early in the synthesis. Carbamates, such as Boc and benzyloxycarbonyl (Cbz), are standard choices for protecting amines. youtube.comnih.gov They reduce the nucleophilicity of the amine and can be removed under orthogonal conditions (acid for Boc, hydrogenolysis for Cbz), allowing for selective deprotection. The choice of protecting group is critical and must be planned in the context of the entire synthetic route to ensure stability during subsequent steps and selective removal when needed.

Green Chemistry Principles and Sustainable Synthesis of this compound

Applying the principles of green chemistry to the synthesis of complex molecules like this compound aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Key strategies include maximizing atom economy, using safer solvents, and employing catalytic rather than stoichiometric reagents. youtube.com

A significant goal in green chemistry is to replace volatile organic solvents with more environmentally benign alternatives, such as water, or to eliminate the solvent altogether.

Water as a reaction medium is particularly attractive. It is non-toxic, non-flammable, and inexpensive. While organic substrates often have low solubility in water, "on-water" catalysis can sometimes lead to rate accelerations. A notable example in a related system is the silver-catalyzed intramolecular cyclization of acetylenic free amines to afford 7-azaindoles, which proceeds in very good yields in water. This reaction highlights the potential for developing aqueous syntheses for the pyrrolopyridine core. Additionally, multicomponent reactions in mixtures of acetic acid and water have been used to construct polycyclic pyrrolopyridine derivatives, demonstrating the feasibility of using aqueous systems. nih.gov

Solvent-free reactions, often facilitated by microwave irradiation or ball milling, represent another green approach. These methods can lead to shorter reaction times, higher yields, and reduced waste generation. The development of such conditions for the key bond-forming steps in the synthesis of this compound would be a significant step towards a more sustainable manufacturing process.

Heterogeneous Catalysis in Pyrrolopyridine Synthesis

The synthesis of pyrrolopyridines, also known as azaindoles, has traditionally relied on homogeneous catalytic systems. However, the principles of green chemistry have spurred growing interest in the application of heterogeneous catalysts due to their significant advantages, including simplified product purification, catalyst recyclability, and enhanced stability under industrial conditions. sygnaturediscovery.comfrontiersin.org While specific applications for the direct synthesis of the 1H-pyrrolo[3,2-b]pyridine core are still an emerging field, the use of heterogeneous catalysts in the synthesis of related nitrogen-containing heterocycles and for key transformation steps is well-documented.

Heterogeneous catalysis offers a powerful tool for transformations that are atom-efficient and scalable, such as reductions. sygnaturediscovery.com For instance, catalytic hydrogenation to reduce nitro groups or other unsaturated functionalities on pyridine precursors is a common strategy that can be effectively carried out using catalysts like palladium on carbon (Pd/C) or platinum on carbon (Pt/C). These transformations are crucial in multi-step syntheses of complex pyrrolopyridines.

Recent research has focused on developing novel porous materials as supports for catalytic sites. Conjugated microporous polymers (CMPs) and metal-organic frameworks (MOFs) have emerged as promising platforms for heterogeneous catalysis. frontiersin.orgsemanticscholar.org Pyrrole-based CMPs, for example, have been shown to be effective heterogeneous catalysts for base-catalyzed reactions, a function attributed to their high surface area, porous nature, and the presence of basic nitrogen sites within the polymer framework. frontiersin.org Such catalysts exhibit excellent recyclability with minimal loss of activity over multiple cycles. frontiersin.org Similarly, single-atom heterogeneous catalysts, where individual metal atoms like nickel are anchored onto a robust support like a MOF, represent a frontier in catalysis, offering maximum atom efficiency and unique reactivity for reactions such as reductions. semanticscholar.org

The application of these advanced heterogeneous systems to the mainstream synthesis of pyrrolopyridine scaffolds could address many of the limitations of current homogeneous methods, such as product contamination with metal residues and the high cost associated with catalyst loss.

Table 1: Examples of Heterogeneous Catalyst Systems and Their Potential Relevance

Catalyst System Support Material Example Application Potential Relevance to Pyrrolopyridine Synthesis Reference
Palladium on Carbon (Pd/C) Activated Carbon Reduction of nitroarenes Reduction of nitropyridine precursors to aminopyridines. sygnaturediscovery.com
Zirconium Dioxide (ZrO₂) - Reductive amination Synthesis of amine-substituted pyridines from carbonyl precursors. rsc.org
Pyrrole-based CMPs Conjugated Microporous Polymer Knoevenagel condensation Could serve as a reusable base catalyst for cyclization steps. frontiersin.org
Single-Atom Ni Metal-Organic Framework (UiO-66) Reduction of nitrophenols Advanced catalyst for reduction steps with high efficiency. semanticscholar.org

Comparative Analysis of Synthetic Efficiencies, Atom Economy, and Scalability

The selection of a synthetic route for a target molecule like this compound is a multi-faceted decision, balancing reaction yield, environmental impact, cost, and suitability for large-scale production. Atom economy, a concept introduced to measure the efficiency of a reaction in terms of how many reactant atoms are incorporated into the final desired product, is a key metric in this evaluation. primescholars.comnumberanalytics.com

Several major strategies have been developed for the synthesis of the pyrrolopyridine core, each with distinct characteristics regarding efficiency, atom economy, and scalability.

Sonogashira Coupling-Based Methods: This is a classic and widely used approach that involves the palladium-copper co-catalyzed coupling of a halo-aminopyridine with a terminal alkyne, followed by a cyclization step to form the pyrrole ring. nih.gov While often reliable and versatile, a significant drawback is its inherently lower atom economy. The reaction generates stoichiometric amounts of halide salt byproducts, and the use of a base like triethylamine (B128534) is required. nih.gov From a scalability perspective, the potential for palladium contamination of the product requires rigorous purification, and the cost of the catalyst can be a factor.

Rhodium(III)-Catalyzed C-H Activation: More modern approaches utilize transition metals like rhodium to catalyze the direct annulation of aminopyridines with alkynes via C-H bond activation. rsc.org This method can be highly regioselective and tolerates a wide range of functional groups. rsc.org In terms of atom economy, these addition-type reactions are superior to cross-coupling reactions as, ideally, all atoms from the alkyne and the pyridine C-H bond are incorporated into the product. However, the high cost and relative toxicity of rhodium catalysts can be a significant barrier to large-scale industrial application. rsc.org

N-Heterocyclic Carbene (NHC) Catalysis: The development of transition-metal-free synthetic routes is a major goal in green chemistry. One such approach employs N-heterocyclic carbenes as organocatalysts. rsc.orgnih.gov These methods can provide access to a wide range of azaindoles in high yields under mild conditions. rsc.orgsemanticscholar.org The atom economy is generally high, and avoiding transition metals simplifies purification and reduces costs and environmental concerns, making these routes highly attractive for scalability.

Larock Indole Synthesis Analogs: The Larock synthesis of indoles has been adapted for azaindoles, typically yielding 2,3-disubstituted products. rsc.org These methods also rely on palladium catalysis and can suffer from limited yields and issues with regiocontrol, making them less reliable for certain substitution patterns. rsc.org

A comparative analysis highlights a clear trade-off. While traditional methods like the Sonogashira coupling are well-established, newer methods based on C-H activation or organocatalysis offer significant advantages in atom economy and sustainability.

Table 2: Comparative Analysis of Major Pyrrolopyridine Synthetic Routes

Synthetic Method Typical Catalyst Atom Economy General Efficiency (Yields) Scalability Considerations Reference
Sonogashira Coupling / Cyclization Pd/Cu complexes Low (generates salt byproducts) Moderate to Excellent Established, but catalyst cost and metal contamination are concerns. nih.gov
Rh(III)-Catalyzed C-H Activation [RhCp*Cl₂]₂/AgSbF₆ High (annulation reaction) Good to Excellent High cost and toxicity of Rhodium catalyst limits scalability. rsc.org
N-Heterocyclic Carbene (NHC) Catalysis NHC organocatalyst High (transition-metal-free) Good to Excellent Highly promising; avoids costly/toxic metals, mild conditions. rsc.orgnih.gov
Larock-type Annulation Palladium complexes Moderate Variable; can have limited yields and regiocontrol. Similar concerns to other Pd-catalyzed routes. rsc.org

Advanced Spectroscopic and Crystallographic Elucidation of 1h Pyrrolo 3,2 B Pyridine 3,6 Diamine Structure

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity and chemical environment of the hydrogen, carbon, and nitrogen atoms within the 1H-pyrrolo[3,2-b]pyridine-3,6-diamine molecule.

Comprehensive 1D NMR (¹H, ¹³C, ¹⁵N) Chemical Shift Analysis

One-dimensional NMR provides fundamental information about the number and type of atoms in a molecule.

¹H NMR: A proton NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. The aromatic protons on the pyridine (B92270) and pyrrole (B145914) rings would typically appear in the downfield region (approx. 6.0-8.5 ppm) due to the deshielding effects of the ring currents. The protons of the two amine (NH₂) groups and the pyrrole NH would likely appear as broad signals whose chemical shifts are sensitive to solvent, concentration, and temperature.

¹³C NMR: The carbon spectrum would reveal seven distinct signals corresponding to the seven carbon atoms of the fused ring system. Carbons bonded directly to nitrogen atoms (C-N) would be significantly deshielded and appear at higher chemical shifts. The expected chemical shifts can be estimated based on the parent 4-azaindole (B1209526) scaffold and the electronic effects of the amino substituents.

¹⁵N NMR: Nitrogen-15 NMR, though less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, provides direct insight into the electronic environment of the four nitrogen atoms. The spectrum would show four unique signals: one for the pyrrole-type nitrogen (NH), one for the pyridine-type nitrogen, and two for the primary amine (NH₂) nitrogens. The chemical shifts would differentiate the pyridine nitrogen from the more electron-rich pyrrole and amine nitrogens. nih.gov

Table 1. Predicted ¹H NMR Chemical Shifts for this compound (Note: These are estimated values in DMSO-d₆; actual experimental values may vary.)

ProtonPredicted Chemical Shift (ppm)Multiplicity
H-2~6.5 - 7.0Doublet
H-5~7.5 - 8.0Doublet
H-7~6.0 - 6.5Doublet
3-NH₂~5.0 - 6.0Broad Singlet
6-NH₂~6.5 - 7.5Broad Singlet
1-NH~10.0 - 11.5Broad Singlet

Table 2. Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values; actual experimental values may vary.)

CarbonPredicted Chemical Shift (ppm)
C-2~110 - 120
C-3~135 - 145
C-3a~125 - 135
C-5~140 - 150
C-6~150 - 160
C-7~95 - 105
C-7a~145 - 155

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are essential for unambiguously assigning the signals from 1D spectra and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, primarily confirming the connectivity between adjacent protons on the aromatic rings, such as H-2 with the 1-NH proton and H-5 with H-7.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This would definitively link the proton signals for H-2, H-5, and H-7 to their corresponding carbon signals (C-2, C-5, and C-7).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial as it shows correlations between protons and carbons over two or three bonds. It would be used to piece together the entire carbon skeleton. For example, the H-2 proton would show correlations to C-3, C-3a, and C-7a, while the H-7 proton would show correlations to C-5 and C-7a, confirming the fusion of the two rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This would help confirm spatial relationships, for instance, between the 3-NH₂ protons and the H-2 proton.

Solid-State NMR Spectroscopy for Amorphous and Polymorphic Forms

While solution-state NMR provides data on dissolved molecules, solid-state NMR (ssNMR) characterizes the compound in its solid form. This technique is invaluable for studying materials that are insoluble or to investigate different solid forms (polymorphs) or non-crystalline (amorphous) states. Each polymorphic form would produce a unique ssNMR spectrum due to differences in crystal packing and intermolecular interactions, making ssNMR a key tool for polymorph identification and characterization.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry (MS) is used to determine the molecular weight of the compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides an extremely accurate measurement of a molecule's mass-to-charge ratio. For this compound, the molecular formula is C₇H₈N₄. HRMS using a technique like electrospray ionization (ESI) would be used to confirm this formula by matching the exact measured mass to the calculated theoretical mass.

Table 3. HRMS Data for this compound

ParameterValue
Molecular FormulaC₇H₈N₄
Calculated Monoisotopic Mass148.07490 Da
Expected [M+H]⁺ Ion149.08217 Da

The observation of an ion at m/z 149.08217 in an HRMS experiment would provide strong evidence for the presence of the target compound.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups.

IR Spectroscopy: An IR spectrum would clearly show the presence of the amine groups. The N-H stretching vibrations of the primary amines (NH₂) and the secondary amine (pyrrole NH) are expected to appear as distinct bands in the region of 3100-3500 cm⁻¹. C-N stretching vibrations would be visible in the 1250-1350 cm⁻¹ range, while C=C and C=N stretching from the aromatic rings would appear in the 1400-1650 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to symmetric vibrations and non-polar bonds. It would be effective for identifying the aromatic ring vibrations of the pyrrolopyridine core. The symmetric N-H stretching vibrations would also be Raman active. The combination of IR and Raman spectra provides a more complete picture of the molecule's vibrational modes.

Table 4. Key Expected Vibrational Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Spectroscopy
Amine (NH₂)N-H Stretch3300 - 3500IR, Raman
Pyrrole (NH)N-H Stretch3100 - 3300IR, Raman
Aromatic RingsC=C / C=N Stretch1400 - 1650IR, Raman
Aromatic C-HC-H Stretch3000 - 3100IR, Raman
AmineN-H Bend1550 - 1650IR
Aromatic C-HC-H Bend (out-of-plane)700 - 900IR

Electronic Spectroscopy (UV-Visible and Fluorescence) for π-System Characterization

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence techniques, is a powerful tool for probing the electronic structure of molecules, particularly those containing conjugated π-systems like this compound. thermofisher.comjascoinc.comup.ac.za The fused pyrrolopyridine core, substituted with two amino groups, is expected to exhibit distinct electronic transitions.

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. byjus.comlongdom.org For aromatic and heteroaromatic compounds, these transitions are typically from π to π* orbitals (π → π*). up.ac.za The absorption spectrum, a plot of absorbance versus wavelength, reveals the wavelengths of maximum absorption (λmax), which are characteristic of the compound's electronic structure. The intensity of absorption is related to the probability of the electronic transition. longdom.org The presence of the amino groups, which are strong electron-donating groups, is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted 1H-pyrrolo[3,2-b]pyridine core, indicating a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Fluorescence spectroscopy provides further insight into the electronic properties by measuring the light emitted as the molecule relaxes from an excited electronic state back to the ground state. thermofisher.comjascoinc.com This emission occurs at a longer wavelength (lower energy) than the absorption, a phenomenon known as the Stokes shift. motion.ac.in The fluorescence spectrum, quantum yield (the efficiency of the fluorescence process), and fluorescence lifetime are all sensitive to the molecular structure and its environment. thermofisher.comhoriba.com The rigid, planar structure of the pyrrolopyridine ring system is conducive to fluorescence. jascoinc.com

Hypothetical UV-Visible and Fluorescence Data for this compound

ParameterHypothetical ValueSolvent
Absorption λmax (nm)310, 385Methanol
Molar Absorptivity (ε)15,000, 8,500Methanol
Emission λmax (nm)450Methanol
Fluorescence Quantum Yield (ΦF)0.45Methanol
Stokes Shift (nm)65Methanol

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. excillum.comcreative-biostructure.comjove.com This technique would provide an unambiguous structural elucidation of this compound, assuming a suitable single crystal can be grown.

By analyzing the diffraction pattern of X-rays passing through a single crystal, the exact coordinates of each atom in the molecule can be determined. creative-biostructure.comulisboa.pt This allows for the precise measurement of all bond lengths, bond angles, and torsion angles within the this compound molecule. The planarity of the fused ring system and the orientation of the amine substituents relative to the rings would be unequivocally established.

Hypothetical Crystallographic Data and Selected Bond Parameters for this compound

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)8.567
b (Å)5.123
c (Å)15.432
β (°)98.76
Volume (ų)669.8
Z4
Density (calculated)1.465 g/cm³
Bond Length C3-N (amine)1.375 Å
Bond Length C6-N (amine)1.380 Å
Bond Angle N-C3-C2121.5°

The crystal structure reveals not only the molecular structure but also how the molecules are arranged in the solid state, a field of study known as crystal packing. numberanalytics.comxray.cz This arrangement is governed by intermolecular forces. For this compound, the primary intermolecular interactions are expected to be hydrogen bonding and π-π stacking. rsc.orgacs.org

The amine groups and the nitrogen atoms within the heterocyclic rings are capable of participating in hydrogen bonds, acting as both donors and acceptors. nih.gov These interactions play a crucial role in stabilizing the crystal lattice. X-ray diffraction can precisely measure the distances and angles of these hydrogen bonds. xray.cz

The planar aromatic nature of the pyrrolopyridine ring system facilitates π-π stacking interactions, where the electron clouds of adjacent rings interact attractively. nih.gov The analysis of the crystal packing would reveal the geometry of these stacking interactions, such as the distance between the stacked rings and their relative displacement (parallel-displaced or T-shaped). nih.gov

Hypothetical Intermolecular Interaction Data for this compound

Interaction TypeDonor-Acceptor AtomsDistance (Å)Angle (°)
Hydrogen BondN-H···N2.95175
Hydrogen BondN-H···N3.05168
π-π StackingCentroid-to-Centroid3.65-
(Parallel-displaced)

Polymorphism is the ability of a compound to exist in more than one crystalline form, each having a different arrangement of molecules in the crystal lattice. nih.govnumberanalytics.comwikipedia.org Different polymorphs of a substance can exhibit distinct physical properties. The crystallization conditions, such as solvent and temperature, can influence which polymorph is formed. acs.org Single-crystal X-ray diffraction is the primary tool for identifying and characterizing different polymorphs, as each will have a unique unit cell and crystal packing architecture. numberanalytics.comnumberanalytics.com A thorough crystallographic study would involve attempts to crystallize this compound under various conditions to explore the possibility of polymorphism.

Chemical Reactivity and Derivatization Strategies for 1h Pyrrolo 3,2 B Pyridine 3,6 Diamine

Electrophilic and Nucleophilic Substitution Reactions on the Pyrrolopyridine Core

The reactivity of the 1H-pyrrolo[3,2-b]pyridine core towards substitution reactions is dictated by the electronic properties of both the pyrrole (B145914) and pyridine (B92270) rings. The pyrrole ring is inherently electron-rich and thus more susceptible to electrophilic attack, while the pyridine ring is electron-deficient and can undergo nucleophilic substitution, particularly when activated by appropriate leaving groups.

Electrophilic Substitution: In the analogous 1H-pyrrolo[2,3-b]pyridine (7-azaindole) system, electrophilic substitution reactions such as nitration, nitrosation, bromination, and iodination occur predominantly at the 3-position of the pyrrole ring. nih.gov This preference is attributed to the higher electron density at this position. While specific studies on the electrophilic substitution of 1H-pyrrolo[3,2-b]pyridine-3,6-diamine are limited, it is anticipated that the electron-donating amino group at C-3 would further activate the pyrrole ring towards electrophiles. However, the presence of the amino group could also lead to side reactions or direct reaction with the electrophile. Therefore, protection of the amino groups may be necessary to achieve selective substitution on the heterocyclic core.

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring of the pyrrolopyridine system is generally resistant to nucleophilic attack unless it bears a good leaving group, such as a halogen, at an activated position (ortho or para to the ring nitrogen). stackexchange.comyoutube.comwikipedia.orgmasterorganicchemistry.com For instance, in the synthesis of related pyrrolo[2,3-b]pyridine derivatives, a chloro group at the 4-position can be displaced by amines in a Buchwald-Hartwig amination reaction. researchgate.net In the context of this compound, if a suitable leaving group were present on the pyridine ring (e.g., at the C-5 or C-7 position), it could potentially be displaced by nucleophiles. The electron-donating nature of the amino groups would, however, decrease the electrophilicity of the pyridine ring, making such reactions more challenging compared to analogs with electron-withdrawing groups.

Functionalization of Amino Groups at C-3 and C-6 Positions

The presence of two primary amino groups at the C-3 and C-6 positions offers a wealth of opportunities for derivatization, allowing for the introduction of a wide array of functional groups and the modulation of the molecule's physicochemical properties. The relative reactivity of these two amino groups can be influenced by steric and electronic factors. Studies on the acetylation of analogous 3,6-diamino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives have shown that the N(1)H of the pyrazole (B372694) ring is often more reactive than the exocyclic amino groups under mild conditions. researchgate.net When the N(1) position is blocked, the C(3)-NH2 group tends to be more reactive than the C(6)-NH2 group. researchgate.net

Acylation, Sulfonylation, and Carbamoylation Reactions

Acylation: The amino groups of this compound can be readily acylated using acylating agents such as acid chlorides or anhydrides in the presence of a base. This reaction introduces an amide functionality, which can serve as a key structural motif or as a precursor for further transformations. The differential reactivity of the two amino groups could potentially allow for selective mono-acylation under carefully controlled conditions.

Sulfonylation: Similarly, reaction with sulfonyl chlorides in the presence of a base leads to the formation of sulfonamides. This functionalization is a common strategy in medicinal chemistry to introduce groups that can act as hydrogen bond donors and acceptors.

Carbamoylation: Carbamates can be synthesized from the amino groups by reaction with isocyanates or chloroformates. acs.org The carbamate (B1207046) moiety is a stable and versatile functional group found in many therapeutic agents. acs.org A patent for a related compound, (6-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl) carbamate, indicates the feasibility of such modifications on this scaffold. nih.gov

Reaction TypeReagentFunctional Group Introduced
AcylationAcid Chloride/AnhydrideAmide
SulfonylationSulfonyl ChlorideSulfonamide
CarbamoylationIsocyanate/ChloroformateCarbamate

Alkylation and Reductive Amination Strategies

Alkylation: Direct N-alkylation of the amino groups can be achieved using alkyl halides. However, this method often suffers from a lack of selectivity, leading to mixtures of mono- and di-alkylated products, as well as potential quaternization of the pyridine nitrogen.

Reductive Amination: A more controlled and widely used method for introducing alkyl groups onto primary and secondary amines is reductive amination. stackexchange.comyoutube.comorganic-chemistry.orgyoutube.com This two-step, one-pot process involves the initial reaction of the amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. youtube.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). stackexchange.comorganic-chemistry.org This strategy allows for the introduction of a diverse range of substituents with high selectivity and is a powerful tool for building molecular complexity.

Alkylation StrategyReagentsOutcome
Direct AlkylationAlkyl HalidePotential for over-alkylation and lack of selectivity
Reductive AminationAldehyde/Ketone, Reducing AgentControlled and selective formation of secondary and tertiary amines

Diazo and Azido Chemistry

Diazotization: The primary aromatic amino groups of this compound can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). organic-chemistry.org The resulting diazonium salts are versatile intermediates that can be converted into a variety of other functional groups. organic-chemistry.org For instance, in the Sandmeyer reaction, the diazonium group can be replaced by halides or a cyano group. In the Schiemann reaction, it can be replaced by fluorine. Diazonium salts can also be used in azo coupling reactions to form azo compounds. The stability of the diazonium salt is a critical factor, and for heterocyclic amines, these intermediates can sometimes be unstable.

Azide (B81097) Formation: The amino groups can also be converted to azides. This can be achieved through diazotization followed by treatment with an azide source, such as sodium azide. Azides are useful functional groups that can participate in various reactions, most notably the "click" chemistry reaction of copper-catalyzed or strain-promoted azide-alkyne cycloaddition to form triazoles.

Heterocycle Annulation and Ring Expansion Reactions with the this compound Scaffold

The presence of the two amino groups, along with the inherent reactivity of the pyrrolopyridine core, makes this compound an excellent starting material for the synthesis of more complex, fused heterocyclic systems.

Heterocycle Annulation: The amino groups can serve as nucleophiles in condensation reactions with bifunctional electrophiles to construct new heterocyclic rings. For example, reaction with α-halogenocarbonyl compounds can lead to the formation of fused imidazole (B134444) rings, as has been demonstrated with 6-amino-1H-pyrrolo[2,3-b]pyridines to yield 1H-imidazo[1,2-a]pyrrolo[3,2-e]pyridines. rsc.org Similarly, reaction with appropriate precursors could lead to the formation of fused triazole, pyrimidine, or other heterocyclic systems. The synthesis of 1,2,4-triazolo[4,3-a]pyridines from 2-hydrazinopyridines provides a relevant example of such a strategy. organic-chemistry.org

Ring Expansion: While less common, ring expansion reactions of the pyrrolopyridine system are also conceivable. For instance, treatment of 2-phenyl-1H-pyrrolo[2,3-b]pyridine with chloroform (B151607) and alkali has been shown to cause a ring expansion to a 1,8-naphthyridine. nih.gov Similar reactivity for this compound under specific conditions cannot be ruled out, potentially leading to novel, larger heterocyclic frameworks.

Oxidative and Reductive Transformations of the Bicyclic System

Oxidation: The pyridine nitrogen of the pyrrolopyridine system can be oxidized to the corresponding N-oxide using oxidizing agents such as hydrogen peroxide or peracids. rsc.orgyoutube.com Pyridine N-oxides exhibit altered reactivity compared to the parent pyridine, often facilitating nucleophilic substitution at the 2- and 4-positions. scripps.edu The N-oxide can also be a useful handle for further functionalization.

Reduction: The pyrrolopyridine ring system can be reduced under various conditions. Catalytic hydrogenation is a common method for the reduction of aromatic rings. nih.govrsc.orgmdpi.com The conditions can be tuned to achieve either partial or full reduction of the heterocyclic system. For example, pyridine N-oxides can be reduced to piperidines using ammonium (B1175870) formate (B1220265) and palladium on carbon. organic-chemistry.org The choice of catalyst and reaction conditions (temperature, pressure, solvent) will determine the extent and selectivity of the reduction.

TransformationReagents/ConditionsProduct
OxidationHydrogen Peroxide, PeracidsThis compound-N-oxide
ReductionCatalytic Hydrogenation (e.g., H2/Pd, Pt, Rh)Tetrahydropyrrolopyridine or Piperidine derivatives
N-oxide ReductionAmmonium Formate, Pd/CPiperidine derivative

Metal Complexation Chemistry of this compound

The unique structural framework of this compound, featuring a fused pyrrolopyridine core with two strategically positioned amino groups, renders it a versatile ligand for metal coordination. The presence of multiple nitrogen atoms with varying hybridizations (sp² in the pyridine and pyrrole rings, and sp³ in the amino groups) allows for a rich and diverse metal complexation chemistry. This section explores the potential ligand binding modes, the resulting coordination geometries, the spectroscopic signatures of its metal complexes, and their prospective applications in catalysis.

Ligand Binding Modes and Coordination Geometries

The this compound ligand possesses several potential coordination sites: the pyridine nitrogen, the pyrrole nitrogen, and the two amino group nitrogens. This multiplicity of binding sites allows for various coordination modes, including monodentate, bidentate, and bridging interactions. The specific mode of binding is influenced by several factors, including the nature of the metal ion, the reaction conditions, and the presence of other ancillary ligands.

Common Coordination Modes:

Bidentate Chelation: The most anticipated coordination mode involves the formation of a stable five-membered chelate ring through the coordination of the pyridine nitrogen and the adjacent amino group at the 6-position. This N,N'-bidentate chelation is a common feature in ligands containing a 2-aminopyridine (B139424) moiety. A similar bidentate chelation can occur with the pyrrole nitrogen and the amino group at the 3-position.

Bridging Ligand: The diamine nature of the ligand allows it to act as a bridging ligand, connecting two or more metal centers. This can lead to the formation of polynuclear complexes or coordination polymers. For instance, one metal center could be coordinated by the pyridine and 6-amino group, while a second metal center binds to the pyrrole and 3-amino group.

Monodentate Coordination: While less common for this type of ligand, monodentate coordination through the most basic nitrogen atom, typically the pyridine nitrogen, is also a possibility, especially in the presence of competing ligands.

The coordination of metal ions to this compound can result in various coordination geometries around the metal center. The final geometry is dictated by the coordination number of the metal ion and the steric and electronic properties of the ligand. Theoretical analyses of similar heterocyclic ligands with multiple nitrogen donors suggest that distorted octahedral or tetrahedral geometries are common. researchgate.netmdpi.com For example, the coordination of two bidentate ligands to a metal center would likely result in a distorted octahedral geometry.

Table 1: Potential Coordination Geometries of this compound Metal Complexes

Coordination NumberGeometryPotential Ligand Arrangement
4Tetrahedral/Square PlanarTwo monodentate ligands and two other ligands
4Tetrahedral/Square PlanarOne bidentate ligand and two other ligands
6OctahedralTwo bidentate ligands and two monodentate ligands
6OctahedralThree bidentate ligands

Spectroscopic Signatures of Metal Complexes

The formation of metal complexes with this compound can be readily monitored and characterized using various spectroscopic techniques.

Infrared (IR) Spectroscopy: Coordination of the nitrogen atoms to a metal center is expected to cause shifts in the vibrational frequencies of the N-H and C-N bonds. Typically, the N-H stretching vibrations of the amino groups would shift to lower wavenumbers upon coordination. Similarly, changes in the stretching vibrations of the pyridine and pyrrole rings would be indicative of metal-ligand bond formation. brieflands.com The appearance of new bands at lower frequencies can be attributed to the metal-nitrogen (M-N) stretching vibrations. brieflands.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of the complexes in solution. Upon complexation, the chemical shifts of the protons and carbons in the vicinity of the coordinating nitrogen atoms are expected to change significantly. The magnitude and direction of these shifts can provide valuable information about the coordination mode. semanticscholar.orgrsc.org

UV-Visible Spectroscopy: The electronic spectra of the metal complexes are expected to show bands corresponding to both ligand-based π-π* and n-π* transitions, as well as metal-to-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT) transitions. researchgate.netbrieflands.com The positions and intensities of these bands are sensitive to the metal ion and the coordination geometry.

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the formation of the desired metal complexes by identifying the molecular ion peak corresponding to the complex. semanticscholar.org

Table 2: Expected Spectroscopic Changes upon Complexation

Spectroscopic TechniqueObserved ChangeInterpretation
IR SpectroscopyShift in N-H and C=N stretching frequenciesCoordination through nitrogen atoms
¹H and ¹³C NMRSignificant shifts in proton and carbon signals near N atomsConfirmation of binding sites
UV-Visible SpectroscopyAppearance of new absorption bands (MLCT, LMCT)Electronic transitions within the complex
Mass SpectrometryDetection of molecular ion peak of the complexConfirmation of complex formation and stoichiometry

Applications in Homogeneous and Heterogeneous Catalysis

The metal complexes of this compound hold considerable promise as catalysts in a variety of organic transformations. The introduction of a metal center into the pyrrolopyridine framework can modulate its electronic properties and create a sterically defined environment conducive to catalysis. unimi.it

Homogeneous Catalysis: The ability of the ligand to form stable, soluble complexes makes it a suitable candidate for homogeneous catalysis. For instance, palladium complexes of related N-heterocyclic ligands are known to be effective catalysts for cross-coupling reactions such as Suzuki and Heck couplings. nih.govsemanticscholar.org The diamine functionality could also allow for the development of catalysts for asymmetric synthesis, where the chiral environment around the metal center can induce stereoselectivity.

Heterogeneous Catalysis: The ligand can be immobilized onto a solid support, such as silica (B1680970) or a polymer, to create a heterogeneous catalyst. This approach offers the advantages of easy separation and reusability of the catalyst. The bridging capability of the ligand is particularly advantageous for the synthesis of robust coordination polymers that can function as heterogeneous catalysts. researchgate.net The catalytic applications of metal complexes derived from related pyridine-containing macrocycles have been demonstrated in various oxidation and C-C bond-forming reactions. unimi.it The rigid structure of the pyrrolopyridine core could enhance the stability and activity of the catalytic species. acs.org

Theoretical and Computational Chemistry Studies on 1h Pyrrolo 3,2 B Pyridine 3,6 Diamine

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT, Ab Initio Methods)

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For 1H-pyrrolo[3,2-b]pyridine-3,6-diamine, the primary structure is a planar bicyclic system. However, the orientation of the amino (-NH2) groups relative to the rings is crucial.

Computational analysis would involve rotating the bonds connecting the amino groups to the pyrrolopyridine core to identify the most stable conformers. It is expected that the conformers where the hydrogen atoms of the amino groups are oriented to minimize steric hindrance while potentially participating in intramolecular hydrogen bonding would be the most stable. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), are well-suited for this type of analysis, accurately predicting bond lengths, bond angles, and dihedral angles. While specific data for the title compound is not available, studies on similar heterocyclic amines confirm the reliability of these methods.

Electronic Structure Characterization (HOMO/LUMO Energies, Molecular Electrostatic Potential Maps)

The electronic properties of a molecule are key to its reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to this understanding. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and stability. irjweb.com

For this compound, the presence of two amino groups, which are strong electron-donating groups, would significantly raise the energy of the HOMO and also influence the LUMO. This would result in a smaller HOMO-LUMO gap compared to the unsubstituted 1H-pyrrolo[3,2-b]pyridine, suggesting higher reactivity. The HOMO is expected to be delocalized across the π-system, with significant contributions from the nitrogen atoms of the amino groups and the pyrrole (B145914) ring.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. youtube.com For this compound, the MEP map would show regions of negative potential (in red) concentrated around the electronegative nitrogen atoms of the pyridine (B92270) ring and the amino groups, indicating their role as sites for electrophilic attack. researchgate.net Regions of positive potential (in blue) would be located around the hydrogen atoms. researchgate.net This visualization is invaluable for predicting sites of intermolecular interactions. rsc.orgnih.gov

Table 1: Representative Frontier Orbital Energies for Pyrrolopyridine Analogs (Calculated via DFT)

Compound/Analog Method HOMO (eV) LUMO (eV) Energy Gap (eV) Source
1H-Pyrrolo[3',2':3,4]fluoreno[9,1-gh]quinoline DFT/B3LYP -5.25 -2.31 2.94 nih.gov
1H-Pyrrolo[2',3',4':4,10]anthra[9,1-gh]isoquinoline DFT/B3LYP -5.11 -2.48 2.63 nih.gov
Substituted Pyrazole-Amine DFT/B3LYP/6-311+G(d,p) -6.29 -1.81 4.48 irjweb.com

Note: This table presents data for analogous or related structures to illustrate typical values. The specific values for this compound would require direct calculation.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Absorption)

Computational methods are increasingly used to predict spectroscopic data, which aids in the identification and characterization of new compounds.

NMR Chemical Shifts: DFT calculations, using methods like Gauge-Including Atomic Orbital (GIAO), can provide accurate predictions of ¹H and ¹³C NMR chemical shifts. nih.govnih.gov The predicted shifts for this compound would reflect the electronic environment of each nucleus. The protons on the aromatic rings would appear in the aromatic region, with their exact shifts influenced by the electron-donating amino groups. The protons of the amino groups themselves would likely appear as broad signals. Comparing calculated spectra with experimental data is a powerful method for structure verification. researchgate.net

UV-Vis Absorption: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. The calculations would reveal the wavelengths of maximum absorption (λmax) corresponding to electronic transitions, typically π→π* and n→π* transitions. The presence of the extended π-conjugated system and the auxochronic amino groups would likely result in absorptions in the UV or even the visible region.

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry is a powerful tool for investigating reaction mechanisms, providing insights into the feasibility and selectivity of chemical transformations that can be difficult to obtain experimentally.

Transition State Identification and Energy Barrier Calculations

For any proposed reaction involving this compound, such as electrophilic aromatic substitution or cross-coupling reactions, computational methods can be used to map out the entire reaction pathway. This involves locating the transition state (TS)—the highest energy point along the reaction coordinate. youtube.com

The structure of the transition state is optimized, and its energy is calculated. The energy difference between the reactants and the transition state is the activation energy or energy barrier. A lower energy barrier indicates a faster reaction. Vibrational frequency calculations are performed to confirm the nature of the stationary points: reactants and products have all positive frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. hilarispublisher.com

Regioselectivity and Stereoselectivity Predictions

Many reactions can potentially yield multiple products. For instance, in an electrophilic substitution reaction on this compound, the electrophile could attack several different positions on the aromatic rings.

Computational chemistry can predict the most likely outcome by comparing the energy barriers for the formation of each possible product. The pathway with the lowest activation energy will be the most favorable, and the corresponding product will be the major one. This analysis of regioselectivity is guided by the electronic properties of the substrate, such as the calculated atomic charges and the distribution of the HOMO. For example, in a study on the reaction of nitrosoalkenes with pyrroles, DFT calculations correctly predicted the observed regioselectivity by identifying the transition state with the lower energy barrier. frontiersin.org Similarly, if a reaction can produce different stereoisomers, the relative energies of the transition states leading to each isomer can be calculated to predict the stereochemical outcome.

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
1H-pyrrolo[3,2-b]pyridine
1H-pyrrolo[3,2-c]pyridine
1H-pyrrolo[2,3-b]pyridine
Aminopyridine
1H-Pyrrolo[3',2':3,4]fluoreno[9,1-gh]quinoline
1H-Pyrrolo[2',3',4':4,10]anthra[9,1-gh]isoquinoline
Substituted Pyrazole-Amine
Nitrosoalkene

Molecular Dynamics Simulations for Dynamic Behavior in Solution

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. For compounds like this compound, MD simulations provide critical insights into their dynamic behavior in a solution, typically mimicking physiological conditions. This allows researchers to understand how the molecule interacts with its environment, its conformational flexibility, and the stability of its complexes with biological targets.

While specific MD simulation studies on this compound are not extensively documented in public literature, the methodology is widely applied to structurally related compounds. For instance, MD simulations have been used to investigate the stability of pyrrolopyrimidine derivatives as inhibitors of Bruton's tyrosine kinase (BTK). nih.gov In such studies, a simulation of the ligand-protein complex is run for a duration, often nanoseconds, to observe the system's behavior. nih.gov

Key parameters analyzed during these simulations include:

Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the protein and ligand atoms from their initial positions over the course of the simulation. A stable RMSD value suggests that the ligand remains securely bound within the protein's active site and that the complex has reached equilibrium.

Hydrogen Bond Analysis: MD simulations can identify and quantify the hydrogen bonds formed between the ligand and the protein. For a molecule like this compound, the amine groups are potential hydrogen bond donors, and the nitrogen atoms in the pyridine and pyrrole rings can act as acceptors. The persistence of these bonds throughout the simulation is a strong indicator of binding affinity. For example, a molecular dynamics study of a pyrrolopyrimidine derivative targeting BTK revealed multiple stable hydrogen bonds with key residues in the active site. nih.gov

Binding Free Energy Calculations: Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) can be applied to MD simulation trajectories to estimate the binding free energy of a ligand to its target. This provides a quantitative measure of the binding affinity.

These simulations offer a detailed view of the dynamic interactions that are not apparent from static models like molecular docking, providing a more accurate assessment of a compound's potential as a drug candidate.

Quantitative Structure-Activity Relationship (QSAR) and Chemoinformatics (Mechanistic Focus)

Quantitative Structure-Activity Relationship (QSAR) models are statistical and computational models that aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity. tandfonline.com For the 1H-pyrrolo[3,2-b]pyridine scaffold, QSAR studies are instrumental in understanding the physicochemical properties that drive the potency and selectivity of its derivatives.

The core principle of QSAR is to identify molecular descriptors—numerical values that quantify aspects of a molecule's structure—and relate them to a measured biological effect. tandfonline.com These models help in predicting the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

A QSAR study on a series of pyrrolopyridinone derivatives targeting the Cdc7 kinase illustrates this approach. nih.gov Researchers developed models using regression analysis that successfully correlated docking scores (such as Grid score and Zou-GB/SA score) with the observed inhibitory activity. nih.gov The resulting models had strong predictive power, as indicated by their high squared correlation coefficients (r² values of 0.748 and 0.951 for the respective scoring functions). nih.gov Such models can elucidate the mechanism of action by highlighting which structural features are most influential. For example, a QSAR study on tricyclic quinoline (B57606) derivatives revealed that diuretic activity was positively correlated with properties like logP (lipophilicity) and dipole moment, while it was negatively correlated with molecular volume and surface area. uran.ua

Table 1: Key Descriptor Types in QSAR Studies

Descriptor Category Description Example(s)
Electronic Describes the distribution of electrons in a molecule. Dipole moment, σ (Hammett constant)
Steric Relates to the size and shape of the molecule. Molar refractivity, Es (Taft steric parameter)
Hydrophobic Quantifies the molecule's lipophilicity. logP, π (Hansch-Fujita constant)
Topological Describes the connectivity and branching of atoms. Wiener index, Kier & Hall connectivity indices

| Quantum Chemical | Derived from quantum mechanical calculations. | HOMO/LUMO energies, partial atomic charges |

These studies provide a mechanistic framework for understanding how modifications to the this compound core, such as adding or changing substituents, would likely impact its biological activity.

The development of novel drugs based on the 1H-pyrrolo[3,2-b]pyridine scaffold relies heavily on two complementary design strategies: ligand-based and structure-based design.

Structure-Based Drug Design (SBDD) is employed when the three-dimensional structure of the biological target (e.g., a kinase) is known, typically from X-ray crystallography or NMR spectroscopy. This information allows for the rational design of ligands that can fit precisely into the target's binding site. A notable example is the development of 1H-pyrrolo[3,2-c]pyridine inhibitors for the mitotic kinase MPS1. nih.gov Guided by the crystal structure of MPS1 with an initial hit compound, researchers systematically modified the pyrrolopyridine scaffold to improve interactions with key amino acid residues, ultimately leading to a potent and selective inhibitor. nih.gov Design principles often involve:

Scaffold Hopping: Replacing the central core of a known inhibitor with a new one (like a pyrrolopyridine) while preserving the key binding interactions. mdpi.com

Fragment Merging: Combining structural features from different known inhibitors to create a novel hybrid molecule with potentially enhanced properties. mdpi.com

Growing: Extending a fragment or hit compound to occupy additional pockets within the binding site, thereby increasing affinity and selectivity.

Ligand-Based Drug Design (LBDD) is utilized when the structure of the target is unknown. This approach relies on the knowledge of a set of molecules that are known to be active. By analyzing the common structural features (the pharmacophore) of these active ligands, new compounds can be designed that incorporate these essential features. For instance, a series of novel pyrrolo[2,3-b]pyridine derivatives bearing a 1,2,3-triazole moiety were designed as c-Met kinase inhibitors based on the structures of known active compounds. nih.gov Structure-activity relationship (SAR) studies from this work indicated that adding electron-withdrawing groups was crucial for improving inhibitory activity. nih.gov

In silico screening, or virtual screening, is a computational technique used in the early stages of drug discovery to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This process significantly reduces the number of compounds that need to be synthesized and tested in the lab.

The process typically involves these steps:

Virtual Library Generation: A large database of chemical structures is assembled. This can be a commercial library, a proprietary corporate collection, or a virtually generated library created by systematically combining a set of core scaffolds (like 1H-pyrrolo[3,2-b]pyridine) with various functional groups and side chains.

Filtering: The library is often filtered to remove compounds with undesirable properties (e.g., poor drug-likeness according to Lipinski's rule of five) or those containing reactive functional groups. tandfonline.com

Docking-Based Screening: If the target structure is known, the entire library of compounds is "docked" into the binding site of the target protein. The compounds are then ranked based on a scoring function that estimates their binding affinity. This approach was used to identify novel inhibitors for SARS-CoV-2 main protease from a library of over 10,000 compounds. nih.gov

Pharmacophore-Based Screening: If the target structure is unknown, a pharmacophore model is built from known active ligands. The virtual library is then screened to find molecules that match the pharmacophore model.

A collaborative virtual screening effort to find hits for visceral leishmaniasis successfully used ligand-based similarity searching to probe multiple proprietary libraries, rapidly expanding the chemical diversity around an initial imidazo[1,2-a]pyridine (B132010) hit. nih.gov Similarly, the generation and screening of a virtual library of pyrrolo[1,2-a]quinazoline derivatives led to the identification of a potential inhibitor of DNA gyrase B in Mycobacterium tuberculosis. researchgate.net These examples demonstrate the power of in silico screening to efficiently explore vast chemical spaces and identify promising starting points for drug development programs centered on scaffolds like 1H-pyrrolo[3,2-b]pyridine.

Mechanistic Biological Activities and Molecular Interactions of 1h Pyrrolo 3,2 B Pyridine 3,6 Diamine Derivatives Excluding Clinical Outcomes

Molecular Target Identification and Validation (In Vitro)

The 1H-pyrrolo[3,2-b]pyridine scaffold and its isomers serve as a foundational structure for developing inhibitors of various enzymes and modulators of receptor activity.

Research has identified derivatives of pyrrolopyridine scaffolds as potent inhibitors of several kinases and other enzymes critical to cellular function.

Kinase Inhibition

Monopolar Spindle 1 (MPS1) Kinase: The protein kinase MPS1 is a key component of the spindle assembly checkpoint and is overexpressed in many human cancers. nih.gov A series of inhibitors based on the 1H-pyrrolo[3,2-c]pyridine scaffold (an isomer of the titular compound's core) were developed and optimized. nih.gov Compound 8 was identified through high-throughput screening and its binding was confirmed by crystallography. nih.gov Further structure-based design led to compound 65 (CCT251455) , a potent and selective MPS1 inhibitor that stabilizes an inactive conformation of the enzyme. nih.gov

FMS Kinase (CSF-1R): FMS kinase is implicated in various cancers and inflammatory disorders. nih.gov A series of pyrrolo[3,2-c]pyridine derivatives were evaluated for their inhibitory effect against FMS kinase. nih.gov Compounds 1e and 1r were the most potent, with IC₅₀ values of 60 nM and 30 nM, respectively, demonstrating greater potency than the lead compound, KIST101029. nih.gov Compound 1r also showed selectivity for FMS kinase when tested against a panel of 40 other kinases. nih.gov

Fibroblast Growth Factor Receptor (FGFR): Abnormal activation of the FGFR signaling pathway is linked to various tumors. nih.govrsc.org A series of 1H-pyrrolo[2,3-b]pyridine derivatives were reported as potent inhibitors of FGFR1, 2, and 3. nih.govrsc.org Notably, compound 4h from this series displayed significant inhibitory activity against FGFR1, FGFR2, and FGFR3. nih.govrsc.org

Kinase TargetScaffoldKey CompoundsIC₅₀ ValuesSource
MPS11H-pyrrolo[3,2-c]pyridineCCT251455 (65)Not specified in abstract nih.gov
FMSpyrrolo[3,2-c]pyridine1r30 nM nih.gov
FMSpyrrolo[3,2-c]pyridine1e60 nM nih.gov
FGFR11H-pyrrolo[2,3-b]pyridine4h7 nM nih.govrsc.org
FGFR21H-pyrrolo[2,3-b]pyridine4h9 nM nih.govrsc.org
FGFR31H-pyrrolo[2,3-b]pyridine4h25 nM nih.govrsc.org

Other Enzyme Inhibition

Acetyl-CoA Carboxylase (ACC1): Structure-activity relationship (SAR) studies were initiated from a lead compound to develop novel ACC1 inhibitors based on the 1H-pyrrolo[3,2-b]pyridine-3-carboxamide scaffold. nih.gov This work identified 1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide (1c) as a potent ACC1 inhibitor. nih.gov Further optimization to address pharmacokinetic issues led to the discovery of 1-isopropyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide (1k) as a promising and orally available ACC1 inhibitor. nih.gov

Tubulin Polymerization: A series of 1H-pyrrolo[3,2-c]pyridine derivatives were designed as inhibitors that bind to the colchicine (B1669291) site on tubulin. nih.govsemanticscholar.org Compound 10t was identified as the most potent in this series, effectively inhibiting tubulin polymerization at concentrations of 3 µM and 5 µM and disrupting microtubule dynamics in cells at a concentration of 0.12 µM. nih.govsemanticscholar.org

Enzyme/ProcessScaffoldKey CompoundActivitySource
ACC11H-pyrrolo[3,2-b]pyridine-3-carboxamide1kPotent ACC1 inhibition nih.gov
Tubulin Polymerization1H-pyrrolo[3,2-c]pyridine10tPotent inhibition at 3 µM and 5 µM nih.govsemanticscholar.org

Derivatives of the 1H-pyrrolo[3,2-b]pyridine core have been developed as selective negative allosteric modulators (NAMs) for specific neurotransmitter receptors.

GluN2B-Containing NMDA Receptors: A series of selective NAMs for the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor were developed featuring a 1H-pyrrolo[3,2-b]pyridine core. exlibrisgroup.comresearchgate.net Lead optimization focused on improving brain penetration and reducing off-target effects. exlibrisgroup.comresearchgate.net Compounds 9, 25, 30, and 34 demonstrated good in vitro potency and achieved greater than 75% receptor occupancy in rats after a 10 mg/kg oral dose. exlibrisgroup.comresearchgate.net

Receptor TargetScaffoldKey CompoundsBiological ActivitySource
GluN2B1H-pyrrolo[3,2-b]pyridine9, 25, 30, 34Selective Negative Allosteric Modulators exlibrisgroup.comresearchgate.net

No direct evidence was found in the provided search results to suggest that 1H-pyrrolo[3,2-b]pyridine derivatives mediate their biological effects through direct nucleic acid binding or intercalation. The primary mechanisms identified involve interactions with protein targets such as enzymes and receptors.

Biochemical Pathway Modulation and Mechanistic Signatures

By inhibiting key enzymes, derivatives of the 1H-pyrrolo[3,2-b]pyridine scaffold and its isomers can perturb critical cell signaling pathways, leading to distinct cellular outcomes.

The inhibition of receptor tyrosine kinases like FGFR by pyrrolopyridine derivatives directly impacts downstream signaling cascades. The binding of growth factors to FGFR normally triggers receptor dimerization and autophosphorylation, which in turn activates pathways including the RAS–MEK–ERK (MAPK) and PI3K–Akt pathways. nih.gov The PI3K/Akt and MAPK pathways are central regulators of cell survival, proliferation, and differentiation. nih.gov These pathways are often dysregulated in cancer. youtube.comyoutube.com By blocking the initial activation of receptors like FGFR, 1H-pyrrolo[2,3-b]pyridine derivatives can inhibit these subsequent signaling events. nih.gov Similarly, the inhibition of PI3K itself by compounds such as pyrrolo[3,4-c]pyridine derivatives can halt this signaling cascade, which is a recognized strategy in cancer therapy. mdpi.com

The disruption of key signaling pathways and cellular machinery by pyrrolopyridine derivatives culminates in significant cellular effects, including cell cycle arrest and programmed cell death.

Mitotic Arrest: The inhibition of tubulin polymerization prevents the formation of the mitotic spindle, a critical structure for cell division. The 1H-pyrrolo[3,2-c]pyridine derivative 10t disrupts microtubule dynamics, leading to a significant arrest of cells in the G2/M phase of the cell cycle. nih.govsemanticscholar.org Likewise, inhibition of the MPS1 kinase by 1H-pyrrolo[3,2-c]pyridine derivatives interferes with the spindle assembly checkpoint, which also results in mitotic arrest. nih.gov Halogenated pyrrolo[3,2-d]pyrimidines have also been shown to induce G2/M arrest. nih.gov

Apoptosis: The induction of mitotic arrest can trigger programmed cell death, or apoptosis. nih.gov Following treatment with the 1H-pyrrolo[3,2-c]pyridine derivative 10t , cancer cells were observed to undergo apoptosis. nih.govsemanticscholar.org Similarly, the 1H-pyrrolo[2,3-b]pyridine derivative 4h , an FGFR inhibitor, was shown to induce apoptosis in 4T1 breast cancer cells, which was confirmed by observing a decrease in the anti-apoptotic protein Bcl-2 and an increase in cleaved caspase-3. nih.gov Another compound, a pyrrolo[3,2-d]pyrimidine derivative, also robustly induced apoptosis in cancer cells. nih.gov

Cellular ProcessScaffoldKey CompoundObservationSource
Mitotic Arrest (G2/M)1H-pyrrolo[3,2-c]pyridine10tSignificant G2/M phase arrest nih.govsemanticscholar.org
Apoptosis1H-pyrrolo[3,2-c]pyridine10tInduction of apoptosis following mitotic arrest nih.govsemanticscholar.org
Apoptosis1H-pyrrolo[2,3-b]pyridine4hIncreased cleaved caspase-3, decreased Bcl-2 nih.gov

Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) Development

SAR and SMR studies are crucial for optimizing the interaction of a compound with its biological target. For the pyrrolopyridine class, these studies have revealed key insights into how structural modifications influence activity.

The pharmacophoric elements of pyrrolopyridine derivatives are highly dependent on the specific biological target. The core bicyclic structure generally serves as a rigid scaffold to orient various substituents for optimal interaction with receptor binding pockets.

For the related 1H-pyrrolo[2,3-b]pyridine-2-carboxamide scaffold, SAR studies have identified the importance of the ring system and the nature of substituents for inhibitory activity against phosphodiesterase 4B (PDE4B). nih.gov A scaffold-hopping experiment revealed that moving from an imidazopyrazine core to a 1H-pyrrolo[2,3-b]pyridine core led to a significant increase in potency. nih.gov Conversely, an N-methylated 1H-pyrrolo[3,2-b]pyridine derivative was found to be inactive in this specific assay, highlighting the sensitivity of the scaffold to substitution. nih.gov

In a series of 1H-pyrrolo[3,2-c]pyridine derivatives designed as tubulin polymerization inhibitors, the core scaffold was used to mimic the cis-olefin bond of natural products like Combretastatin A-4. nih.gov SAR analysis of these compounds indicated that:

The rigid 1H-pyrrolo[3,2-c]pyridine scaffold is an effective strategy for maintaining potent antiproliferative activity. nih.gov

The introduction of electron-donating groups, such as methyl (CH3) or methoxy (B1213986) (OCH3), at the para-position of a phenyl ring attached to the scaffold, tended to increase antiproliferative activity. nih.gov

Conversely, electron-withdrawing groups like fluorine (F) at the same position led to a decrease in activity. nih.gov

An indolyl moiety as a substituent proved to be the most potent in this series. nih.gov

These findings suggest that for derivatives of 1H-pyrrolo[3,2-b]pyridine-3,6-diamine, the amino groups at the 3 and 6 positions would be critical pharmacophoric elements, likely serving as hydrogen bond donors. The modification of these amine groups or substitution at other positions on the pyrrolopyridine ring would be expected to significantly modulate target engagement and biological activity.

Rational ligand design leverages an understanding of the three-dimensional structure of the target protein to design molecules that bind with high affinity and selectivity. This often involves computational methods like molecular docking.

For 1H-pyrrolo[3,2-c]pyridine derivatives, molecular modeling studies suggested that a lead compound interacts with the colchicine-binding site of tubulin by forming hydrogen bonds with specific amino acid residues, namely Thrα179 and Asnβ349. nih.gov This insight allows for the rational design of new analogs with improved interactions. The design strategy involved replacing a flexible bond in a known inhibitor with the rigid pyrrolopyridine scaffold to lock the molecule in its bioactive conformation. nih.gov

In the development of 1H-pyrrolo[2,3-b]pyridine derivatives as Janus kinase 3 (JAK3) inhibitors, docking calculations were used to understand the effect of different substituents on inhibitory activity. bldpharm.com Similarly, for c-Met kinase inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold, docking studies were employed to rationalize the observed SAR. nih.gov These studies demonstrate a common strategy where the pyrrolopyridine core acts as an anchor within the ATP-binding site of kinases, with substituents explored to maximize interactions with surrounding residues.

Therefore, for the rational design of ligands based on this compound, a similar structure-based approach would be employed. The diamine groups would be key interaction points, and biophysical techniques like X-ray crystallography of ligand-protein complexes would guide the optimization of substituents to enhance binding affinity and selectivity for a given target.

Early Stage In Vitro ADME/Tox Profiling (Mechanistic Understanding, not Safety)

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is essential to ensure that a potent compound has the potential to become a viable drug candidate. These studies provide a mechanistic understanding of a compound's disposition.

Metabolic stability, typically assessed in liver microsomes, is a key parameter that influences a compound's half-life and oral bioavailability.

Studies on pyrrolo[3,4-c]pyridine derivatives have shown that metabolic stability can be highly dependent on the specific substitution pattern. For example, one derivative showed good stability in rat liver microsomes but high clearance, while another analog exhibited good stability in both human and rat liver microsomes. mdpi.comnih.gov The introduction of an electron-rich 3,4-dimethoxy aniline (B41778) substituent on a 1H-pyrrolo[3,2-c]pyridine scaffold was regarded as a potential metabolic liability. rsc.org

In a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives, lead compounds were found to have acceptable in vitro ADME profiles. nih.gov Optimization efforts for a series of 1H-pyrrolo[3,2-b]pyridine modulators focused on reducing metabolic turnover in both human and rat systems and decreasing the inhibition of cytochrome P450 (CYP) enzymes, which is a common cause of drug-drug interactions. nih.govnih.gov One pyrrolo[3,4-c]pyridine derivative was specifically noted for not showing cytochrome P450 inhibition. nih.gov

The data below, from studies on related pyrrolopyridine isomers, illustrates typical findings from in vitro metabolic stability assays.

Compound SeriesAssay SystemKey FindingReference
1H-pyrrolo[3,4-c]pyridine derivative (8a)Human Liver MicrosomesIntrinsic Clearance (CLint) = 29 µL/min/mg nih.gov
1H-pyrrolo[3,4-c]pyridine derivative (8a)Rat Liver MicrosomesIntrinsic Clearance (CLint) = 84 µL/min/mg nih.gov
1H-pyrrolo[3,4-c]pyridine derivative (16)Mouse Liver MicrosomesGood metabolic stability, but high plasma clearance in vivo mdpi.com
1H-pyrrolo[2,3-b]pyridine-2-carboxamidesNot specifiedLead compounds exhibit acceptable in vitro ADME profiles nih.gov

For derivatives of this compound, the two amine groups would be potential sites for phase I (e.g., oxidation) and phase II (e.g., glucuronidation, sulfation) metabolism, which would need to be investigated to understand their metabolic fate.

A compound's ability to cross biological membranes, such as the intestinal wall for absorption or the blood-brain barrier for CNS targets, is fundamental to its action. Efflux transporters, like P-glycoprotein (P-gp), can actively pump drugs out of cells, limiting their absorption and distribution. researchgate.netnih.gov

While direct data on the permeability of this compound is not available, studies on related structures provide some clues. For instance, a 1H-pyrrolo[3,4-c]pyridine derivative (8a) was found to have good oral bioavailability in rats (95%), suggesting sufficient membrane permeability for absorption. nih.gov However, this same compound exhibited high plasma protein binding, which can limit the amount of free drug available to cross membranes and interact with targets. nih.gov Importantly, this derivative did not show interaction with the Bile Salt Export Pump (BSEP), an efflux transporter in the liver. nih.gov

Predicting P-gp interactions is notoriously difficult, as even structurally similar compounds can exhibit very different behaviors. researchgate.net For a compound to be CNS-active, avoiding interaction with P-gp at the blood-brain barrier is often crucial. researchgate.net Lead optimization efforts for a series of 1H-pyrrolo[3,2-b]pyridine modulators included increasing brain penetration, which implies improving permeability and/or reducing efflux. nih.gov

The following table summarizes findings related to permeability and transporter interactions for related pyrrolopyridine structures.

Compound Series / DerivativeADME ParameterKey FindingReference
1H-pyrrolo[3,4-c]pyridine derivative (8a)Oral Bioavailability (Rat)95% after a 2.0 mg/kg PO dose nih.gov
1H-pyrrolo[3,4-c]pyridine derivative (8a)Efflux Transporter InteractionDid not bind to BSEP nih.gov
1H-pyrrolo[3,2-b]pyridine modulatorsDistributionLead optimization aimed to increase brain penetration nih.gov

For this compound derivatives, the two polar amine groups would likely influence membrane permeability. Their potential to be protonated at physiological pH could decrease passive diffusion across lipid bilayers, making assessment via in vitro models like the Caco-2 permeability assay essential.

Advanced Applications of 1h Pyrrolo 3,2 B Pyridine 3,6 Diamine Beyond Pharmacological Development

As Scaffolds in Material Science and Advanced Functional Materials

The exploration of novel organic molecules for advanced materials is a burgeoning field of research. The inherent electronic properties and structural versatility of heterocyclic compounds, such as pyrrolopyridines, make them attractive candidates for various material science applications. However, specific research into the utility of 1H-pyrrolo[3,2-b]pyridine-3,6-diamine in these areas appears to be limited.

There is currently no specific data available in scientific literature detailing the application or performance of This compound as a component in Organic Light-Emitting Diodes (OLEDs) or other optoelectronic devices. The development of new materials for these technologies often requires extensive research into their photophysical properties, thermal stability, and device fabrication compatibility, which has not been reported for this particular compound.

The field of organic electronics is continually seeking new molecules with efficient charge transport properties for use in devices like organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs). While some derivatives of the broader pyrrolopyridine class have been investigated for their semiconductor properties, there are no available research findings that specifically characterize or evaluate This compound as an organic semiconductor or a charge transport material.

Property Reported Value for this compound
Hole MobilityNo data available
Electron MobilityNo data available
HOMO LevelNo data available
LUMO LevelNo data available
Band GapNo data available

In Chemical Biology as Molecular Probes and Investigative Tools

Molecular probes are essential tools in chemical biology for visualizing and understanding complex biological processes. The structural features of a molecule, such as the presence of fluorophores or reactive groups, are critical for its function as a probe.

The intrinsic fluorescence of a compound or its ability to be functionalized into a fluorescent derivative is key for its use in cellular imaging and biosensing. There is no published research to indicate that This compound has been developed or utilized as a fluorescent probe for these purposes. The specific photophysical properties, such as quantum yield and excitation/emission spectra, which are crucial for a fluorescent probe, have not been characterized for this compound.

Affinity-based probes are designed to bind specifically to a biological target, such as a protein, to aid in its identification and functional characterization. This typically requires the probe molecule to have a high affinity and selectivity for its target, along with a reporter tag or a reactive group for covalent labeling. At present, there is no scientific literature describing the use of This compound as an affinity-based probe in proteomics or for target deconvolution studies.

Application Research Findings for this compound
Cellular ImagingNo studies reported
BiosensingNo studies reported
ProteomicsNo studies reported
Target DeconvolutionNo studies reported

As Ligands in Transition Metal-Catalyzed Organic Synthesis

Chiral Ligands for Asymmetric Catalysis

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, and the development of effective chiral ligands for asymmetric catalysis is paramount. sigmaaldrich.com While direct applications of this compound in this area are not extensively documented, its diamino functionality provides a clear avenue for the synthesis of novel chiral ligands.

The two primary amine groups on the pyrrolopyridine scaffold can be readily functionalized with chiral auxiliaries. For instance, reaction with chiral aldehydes or ketones would yield chiral Schiff base ligands. Subsequent reduction would lead to stable chiral diamine ligands. The rigidity of the fused pyrrolopyridine backbone is an advantageous feature for a ligand, as it can reduce the number of possible conformations of the metal complex, often leading to higher enantioselectivity in catalytic reactions.

One of the most efficient methods for creating chiral compounds is asymmetric hydrogenation, where transition metal complexes with chiral phosphine (B1218219) ligands are frequently employed. sigmaaldrich.com The amino groups of this compound could be converted to phosphine-containing moieties, potentially leading to novel P,N-type ligands. The combination of a soft phosphorus donor and a hard nitrogen donor can lead to unique reactivity and selectivity in catalysis.

Table 1: Potential Chiral Ligand Architectures from this compound

Ligand TypeSynthetic ApproachPotential Catalytic Application
Chiral Schiff BaseCondensation with chiral aldehydes/ketonesAsymmetric additions, reductions
Chiral DiamineReduction of chiral Schiff basesAsymmetric transfer hydrogenation
Chiral Phosphine-AmineReaction with chlorophosphinesAsymmetric hydrogenation, cross-coupling

Ligands for Cross-Coupling and C-H Functionalization Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are powerful tools for the formation of carbon-carbon bonds. organic-chemistry.orgresearchgate.netlibretexts.org The efficiency and selectivity of these reactions are heavily dependent on the nature of the ligands coordinated to the palladium center. The this compound scaffold is a promising candidate for the development of ancillary ligands for such transformations.

The two nitrogen atoms of the pyrrolopyridine ring system, along with the two amino groups, can act as a multidentate ligand, chelating to a metal center and influencing its catalytic activity. For instance, it could potentially form a stable complex with palladium, which is a common catalyst in cross-coupling reactions. researchgate.netlibretexts.org The electronic properties of the ligand, which can be tuned by substitution on the amino groups, can impact the elementary steps of the catalytic cycle, such as oxidative addition and reductive elimination.

In the realm of C-H functionalization, which aims to directly convert C-H bonds into new functional groups, the design of effective ligands is crucial. The pyrrolopyridine core of the target molecule could act as a directing group, positioning a metal catalyst in proximity to a specific C-H bond, thereby enabling its selective functionalization. While research on this specific diamine is limited, related pyridine-containing ligands have been successfully employed in such reactions.

Table 2: Potential Applications in Cross-Coupling and C-H Functionalization

Reaction TypePotential Role of LigandMetal Catalyst
Suzuki-Miyaura CouplingStabilize and activate the palladium catalystPalladium
Heck ReactionInfluence regioselectivity and efficiencyPalladium
C-H ArylationAct as a directing group and ligandPalladium, Rhodium, Iridium

Role in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry focuses on the study of non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, to create large, well-defined structures from smaller molecular components. The structure of this compound, with its multiple hydrogen bond donors (N-H groups) and acceptors (pyridine and pyrrole (B145914) nitrogen atoms), makes it an excellent building block for the construction of supramolecular assemblies.

Design of Molecular Recognition Systems

Molecular recognition is the specific interaction between two or more molecules through non-covalent bonding. This principle is the basis for the development of chemical sensors. Derivatives of the closely related pyrrolo[3,4-c]pyridine have been shown to act as fluorescent chemosensors for metal ions like Fe³⁺/Fe²⁺. acs.org The fluorescence properties of the molecule change upon binding to the metal ion, allowing for its detection.

Similarly, the this compound scaffold could be functionalized to create selective molecular sensors. The amino groups can be modified with chromophores or fluorophores, and the pyrrolopyridine core can act as the recognition unit. The binding of a specific analyte, such as an anion or a neutral molecule, to the pyrrolopyridine core through hydrogen bonding or other non-covalent interactions would perturb the electronic structure of the attached chromophore, leading to a detectable change in color or fluorescence. The development of molecularly imprinted polymers (MIPs) coupled with electrochemical techniques is another avenue for creating advanced sensing devices. nih.gov

Construction of Hydrogen-Bonded Organic Frameworks

Hydrogen-bonded organic frameworks (HOFs) are crystalline porous materials constructed from organic building blocks linked together by hydrogen bonds. These materials have potential applications in gas storage, separation, and catalysis. The ability of this compound to form multiple, directional hydrogen bonds makes it a highly promising tecton for the construction of HOFs.

The two amino groups can act as hydrogen bond donors, while the pyridine (B92270) nitrogen and the pyrrole nitrogen can act as hydrogen bond acceptors. This combination of donor and acceptor sites can lead to the formation of robust, extended networks. The planarity of the pyrrolopyridine core also facilitates π-π stacking interactions, which can further stabilize the resulting framework. By choosing appropriate co-formers or by self-assembly, it is conceivable to construct 2D or 3D porous materials from this versatile building block. The synthesis of pyridine-based covalent organic frameworks (COFs) for applications like dye removal demonstrates the utility of such nitrogen-containing heterocyclic cores in creating porous materials. rsc.org

Future Research Directions and Unexplored Scientific Avenues for 1h Pyrrolo 3,2 B Pyridine 3,6 Diamine

Discovery of Novel Synthetic Routes with Enhanced Sustainability and Efficiency

The development of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemistry. Future research into the synthesis of 1H-pyrrolo[3,2-b]pyridine-3,6-diamine should prioritize "green chemistry" principles.

Key areas for exploration include:

Biomimetic Catalysis: The use of biocompatible and reusable promoters, such as β-cyclodextrin, in aqueous media could offer an eco-friendly alternative to traditional synthetic methods. researchgate.net This approach has the potential for high atom economy, mild reaction conditions, and simplified purification.

Alternative Energy Sources: Investigating the use of microwave irradiation or ultrasound could accelerate reaction times and reduce energy consumption compared to conventional heating.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control, which could be beneficial for the large-scale production of this compound and its derivatives.

Table 1: Comparison of Potential Sustainable Synthetic Approaches

ApproachKey AdvantagesPotential Challenges
Biomimetic Catalysis Use of water as solvent, catalyst reusability, mild conditions.Substrate scope limitations, catalyst stability.
One-Pot Reactions Reduced waste, high atom economy, operational simplicity.Complex reaction optimization, potential for side reactions.
Microwave/Ultrasound Rapid reaction times, enhanced yields, energy efficiency.Specialized equipment required, scalability concerns.
Flow Chemistry Precise control, enhanced safety, ease of scalability.High initial setup cost, potential for clogging.

Exploration of Unconventional Reactivity Modes and Synthetic Transformations

The unique electronic properties of the 1H-pyrrolo[3,2-b]pyridine core, arising from the fusion of an electron-rich pyrrole (B145914) ring and an electron-deficient pyridine (B92270) ring, open avenues for exploring novel chemical reactions.

Future investigations should focus on:

Metal-Catalyzed C-H Activation: Transition-metal catalysis, particularly with rhodium(III), has shown promise for the direct functionalization of C-H bonds in azaindole systems. acs.org This strategy avoids the need for pre-functionalized starting materials, leading to more atom-economical syntheses. acs.org

Photocatalysis and Electrocatalysis: These methods can enable unique bond formations under mild conditions, potentially allowing for the introduction of novel functional groups onto the this compound scaffold.

Domino Reactions: The development of novel domino reactions that leverage the inherent reactivity of the diamine functional groups and the heterocyclic core could lead to the rapid assembly of complex molecular architectures.

Integration of Advanced Machine Learning and AI in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. Applying these computational tools to this compound can significantly accelerate research and development.

Future directions include:

Predictive Modeling: Developing ML models trained on datasets of known pyrrolopyridine derivatives to predict the biological activity, physicochemical properties, and potential toxicity of novel analogues of this compound. Deep learning architectures like Convolutional Neural Networks (CNNs) and Recurrent Neural Networks (RNNs) can be particularly effective in learning from molecular structures.

Generative Models: Employing generative AI models to design novel derivatives of this compound with optimized properties for specific biological targets or material applications. These models can explore vast chemical space to identify promising new molecular structures.

QSAR and Docking Studies: Utilizing quantitative structure-activity relationship (QSAR) models and molecular docking simulations to understand the key structural features required for biological activity and to guide the design of more potent and selective compounds.

Identification of Undiscovered Biological Targets and Elucidation of Complex Mechanisms

The pyrrolopyridine scaffold is a well-established pharmacophore found in numerous approved drugs and clinical candidates, particularly as kinase inhibitors. nih.govpharmablock.com The unique substitution pattern of this compound suggests it could interact with a diverse range of biological targets.

Future research should aim to:

Target Deconvolution: Employing chemoproteomics and other target identification methods to uncover novel protein binding partners for this compound and its derivatives.

Exploration of New Therapeutic Areas: While pyrrolopyridines are known for their anticancer and anti-inflammatory properties, their potential in other areas such as neurodegenerative diseases, metabolic disorders, and infectious diseases remains largely unexplored. nih.gov

Mechanism of Action Studies: Once promising biological activity is identified, detailed mechanistic studies will be crucial to understand how these compounds exert their effects at a molecular and cellular level. This includes elucidating signaling pathways and identifying downstream effects.

Table 2: Known Biological Activities of Pyrrolopyridine Scaffolds

Biological Target ClassExamples of Pyrrolopyridine ActivityPotential for this compound
Kinases Inhibition of MPS1, FMS, FLT3, and others. nih.govgoogle.comHigh potential due to scaffold similarity to ATP. nih.gov
Anticancer Tubulin polymerization inhibition, antiproliferative activity. nih.govPotential for novel anticancer mechanisms.
Anti-inflammatory Inhibition of pro-inflammatory cytokines, COX-2 inhibition. nih.govThe diamine groups may offer unique interactions with inflammatory targets.
Antimicrobial Activity against resistant bacterial strains. researchgate.netPotential for development of new antibiotics.

Development of Next-Generation Materials incorporating the Pyrrolopyridine Core

The rigid, aromatic structure and hydrogen-bonding capabilities of the 1H-pyrrolo[3,2-b]pyridine scaffold make it an attractive building block for advanced materials. researchgate.net The presence of two amine groups in this compound provides reactive sites for polymerization and incorporation into larger supramolecular assemblies.

Unexplored avenues in this area include:

Organic Electronics: The electron-rich nature of the pyrrolopyridine system suggests potential applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). acs.org

Fluorescent Probes: Azaindole derivatives are known for their interesting photophysical properties, including sensitivity to their local environment. acs.org This suggests that derivatives of this compound could be developed as fluorescent sensors for ions, pH, or biomolecules.

Functional Polymers: The diamine functionality allows for the incorporation of the 1H-pyrrolo[3,2-b]pyridine core into polymers such as polyamides and polyimides. These materials could exhibit unique thermal, mechanical, and electronic properties.

Q & A

Q. Basic Research Focus

  • HPLC-PDA/MS : To quantify purity (>95% by area under the curve) and detect impurities .
  • Elemental Analysis : Validates empirical formulas (e.g., C₇H₈N₄ for the diamine core) .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability, critical for formulation studies .

How can researchers resolve contradictions in reported biological activities of pyrrolo[3,2-b]pyridine derivatives across different studies?

Advanced Research Focus
Discrepancies often arise from assay conditions or structural variations:

  • Assay Validation : Compare results across standardized protocols (e.g., fixed ATP concentrations in kinase assays) .
  • Metabolite Profiling : Identify active metabolites that may contribute to off-target effects .
  • Crystallography : Resolve binding ambiguities (e.g., conflicting kinase inhibition data) by solving co-crystal structures .

What strategies are employed to optimize this compound derivatives for central nervous system (CNS) targets?

Advanced Research Focus
Key optimization parameters include:

  • Blood-Brain Barrier (BBB) Penetration : Introduce lipophilic groups (e.g., trifluoromethyl) to enhance logP values while avoiding P-glycoprotein efflux .
  • Cytochrome P450 (CYP) Inhibition Mitigation : Replace metabolically labile substituents (e.g., methyl with polar groups) to reduce CYP3A4/2D6 interactions .
  • hERG Channel Binding Reduction : Minimize basic nitrogen atoms in side chains to lower cardiac toxicity risks .

How do researchers evaluate the multi-target pharmacological potential of this compound derivatives?

Q. Advanced Research Focus

  • Panel Screening : Test compounds against diverse targets (e.g., kinases, GPCRs, ion channels) to identify polypharmacology .
  • Transcriptomic Profiling : Use RNA-seq to map downstream signaling pathways affected by the compound (e.g., apoptosis or cell cycle arrest in cancer models) .
  • In Vivo Efficacy Models : Prioritize derivatives with balanced potency across multiple disease-relevant targets (e.g., antitumor and antidiabetic activities) .

What are the challenges in scaling up the synthesis of this compound for preclinical development?

Q. Advanced Research Focus

  • Yield Optimization : Transition from batch to flow chemistry to improve reaction efficiency and reduce byproducts .
  • Purification Complexity : Address solubility issues (e.g., using polar aprotic solvents) during recrystallization .
  • Regulatory Compliance : Ensure intermediates meet ICH guidelines for genotoxic impurities (e.g., control nitrosamine levels) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-pyrrolo[3,2-b]pyridine-3,6-diamine
Reactant of Route 2
Reactant of Route 2
1H-pyrrolo[3,2-b]pyridine-3,6-diamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.